(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Description
This compound is a structurally complex heterocyclic molecule featuring a 2H-indol-2-one core substituted with a bromine atom at position 5 and an allyl (prop-2-en-1-yl) group at position 1. The indole ring is conjugated via a (Z)-configured ylidene bond to a [1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-one moiety, which is further substituted with a 2-methoxyphenyl group at position 2.
Properties
Molecular Formula |
C22H15BrN4O3S |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H15BrN4O3S/c1-3-10-26-15-9-8-12(23)11-14(15)17(20(26)28)18-21(29)27-22(31-18)24-19(25-27)13-6-4-5-7-16(13)30-2/h3-9,11H,1,10H2,2H3/b18-17- |
InChI Key |
XGRNMFNNXCGCQZ-ZCXUNETKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)N(C4=O)CC=C)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)CC=C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolotriazole ring: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.
Bromination: Introduction of the bromine atom is usually done using brominating agents such as bromine or N-bromosuccinimide (NBS) in an organic solvent.
Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the indolone moiety: This involves the cyclization of an appropriate aniline derivative with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its diverse functional groups.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the bromine atom and the thiazolotriazole ring may facilitate binding to active sites of enzymes, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to a family of indole-thiazolo-triazolone hybrids. Key structural analogs include:
Key Observations :
- Alkyl Chain Length : The allyl group in the target compound may enhance membrane permeability compared to ethyl or butyl analogs due to its unsaturated nature .
- Halogen Effects : Bromine (target compound) versus chlorine ( analog) may impact steric bulk and electron-withdrawing properties, affecting reactivity and target affinity .
Physical and Chemical Properties
Key Observations :
Biological Activity
The compound (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 509.4 g/mol . The presence of bromine, thiazole, and indole moieties contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 509.4 g/mol |
| IUPAC Name | (3Z)-5-bromo-3-[...] |
| Purity | Typically 95% |
Anticancer Activity
Research indicates that compounds containing indole and thiazole structures often exhibit anticancer properties . The compound has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent against malignancies.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. In vitro studies revealed that it exhibits significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
The biological activities are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or DNA replication.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating potent anticancer activity compared to standard chemotherapeutics.
Study 2: Antimicrobial Action
Another study focused on the antimicrobial properties where the compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli. This suggests that the compound could be developed into a novel antimicrobial agent.
Q & A
Q. What are the key synthetic pathways for preparing (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one?
The compound can be synthesized via one-pot reactions involving thiazolo-triazole precursors. For example, cyclocondensation of 5-mercapto-triazole derivatives with active methylene-containing reagents (e.g., cyanoacetamide) in acidic conditions (acetic acid/H₂SO₄) yields the thiazolo-triazole core. Subsequent functionalization with propargyl groups or bromine substituents can be achieved through nucleophilic substitution or halogenation . Reaction optimization requires careful pH control and temperature monitoring to avoid side products like isomeric byproducts .
Q. How is the molecular structure of this compound characterized in solid-state studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiazolo-triazole and indole rings are typically planar, with dihedral angles between 10–15° relative to the methoxyphenyl group. Non-covalent interactions (e.g., C–H···O hydrogen bonds, π-π stacking) stabilize the crystal lattice, as observed in similar thiazolo-triazole derivatives . SHELX software is recommended for refining crystallographic data, particularly for resolving disorder in solvent molecules or flexible substituents .
Q. What spectroscopic techniques are essential for confirming the compound’s purity and stereochemistry?
- 1H/13C NMR : Key for verifying Z/E stereochemistry at the ylidene group. Deshielded protons near electronegative substituents (e.g., bromine) show distinct splitting patterns.
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially for bromine isotopic patterns .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts (e.g., isomeric thiazolo-triazoles) be elucidated?
Mechanistic studies involve kinetic profiling (e.g., time-resolved NMR) and computational methods (DFT calculations). For example, competing pathways in one-pot syntheses may arise from varying nucleophilic attack sites on the triazole ring. Isotopic labeling (e.g., 13C-tracking) can map bond formation sequences . Transition state analysis using Gaussian or ORCA software helps identify energy barriers favoring specific isomers .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or ambiguous hydrogen bonding networks?
- Dual Refinement : Use SHELXL (for small-molecule refinement) and Olex2 (for visualization) to model disorder with split positions.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. halogen bonds) to validate hydrogen bonding assignments .
- Complementary Techniques : Pair SC-XRD with powder XRD or solid-state NMR to confirm bulk-phase consistency .
Q. How do non-covalent interactions influence the compound’s reactivity in solution?
Solvent-dependent studies (e.g., DMSO vs. chloroform) reveal how π-π stacking or hydrogen bonding modulates tautomerization or aggregation. For instance, polar aprotic solvents stabilize the enol form of the 6-oxo group, enhancing electrophilicity at the thiazolo-triazole core. Quantitative analysis via UV-Vis titration or isothermal titration calorimetry (ITC) measures association constants for supramolecular interactions .
Q. What in silico methods predict the compound’s biological activity and target binding?
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., 14α-demethylase for antifungal activity). Focus on the methoxyphenyl and bromoindole moieties as pharmacophores .
- MD Simulations : GROMACS assesses binding stability over time, highlighting critical residues (e.g., His310 in cytochrome P450) .
- QSAR Models : Train datasets on triazole derivatives to correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values .
Q. How can reaction yields be optimized for scale-up without compromising stereochemical integrity?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading (e.g., H₂SO₄ concentration), and stoichiometry.
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation of the propargyl group) by ensuring rapid mixing and precise thermal control .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Methodological Notes
- Crystallographic Refinement : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM to detect missed symmetry elements .
- Biological Assays : For cytotoxicity studies, pair MTT assays with flow cytometry to distinguish apoptosis from necrosis in cell lines .
- Data Contradictions : Use Bayesian statistics to weigh conflicting spectral vs. crystallographic data, prioritizing techniques with higher resolution (e.g., SC-XRD > NMR for stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
